Migravess Migravess
Brand Name: Vulcanchem
CAS No.: 75334-04-2
VCID: VC17075298
InChI: InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H
SMILES:
Molecular Formula: C23H31Cl2N3O6
Molecular Weight: 516.4 g/mol

Migravess

CAS No.: 75334-04-2

Cat. No.: VC17075298

Molecular Formula: C23H31Cl2N3O6

Molecular Weight: 516.4 g/mol

* For research use only. Not for human or veterinary use.

Migravess - 75334-04-2

Specification

CAS No. 75334-04-2
Molecular Formula C23H31Cl2N3O6
Molecular Weight 516.4 g/mol
IUPAC Name 2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H
Standard InChI Key STXBRGVUPSJIHF-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl

Introduction

Chemical Composition and Pharmacological Profile

Molecular Characteristics

Migravess possesses a molecular weight of 516.4 g/mol with the structural formula C23H31Cl2N3O6, combining the analgesic acetylsalicylic acid (ASA) and the antiemetic metoclopramide through precise stoichiometric ratios. The effervescent delivery system enhances bioavailability through rapid gastric dissolution, achieving peak plasma concentrations within 30-45 minutes post-administration .

ParameterSpecification
CAS Number75334-04-2
Molecular FormulaC23H31Cl2N3O6
Molecular Weight516.4 g/mol
Administration FormEffervescent Tablet

Mechanism of Action

The therapeutic effect emerges from complementary mechanisms: ASA inhibits cyclooxygenase-mediated prostaglandin synthesis (COX-1/COX-2 inhibition) while metoclopramide antagonizes dopamine D2 and serotonin 5-HT3 receptors . This dual action achieves:

  • Cephalalgic Control: ASA reduces neuroinflammatory mediators in the trigeminovascular system

  • Gastrointestinal Modulation: Metoclopramide enhances gastric motility while suppressing chemoreceptor trigger zone activation

In vivo studies demonstrate 68% greater inhibition of cortical spreading depression compared to ASA monotherapy, correlating with reduced aura duration in migraine with aura patients .

Clinical Efficacy and Trial Data

Phase III Randomized Controlled Trials

A double-blind crossover study (N=40) comparing Migravess to effervescent ASA and placebo revealed:

Outcome MeasureMigravess GroupASA GroupPlacebo Group
Pain Reduction (VAS)3.2 ± 0.8*2.1 ± 0.60.9 ± 0.4
Nausea Resolution78%*42%22%
Attack Duration8.6 ± 1.2 hrs9.9 ± 1.312.4 ± 2.1
  • p<0.05 vs comparator groups

The Migravess cohort showed 2.4-fold greater likelihood of achieving pain-free status at 2 hours compared to placebo (OR=2.4, 95%CI 1.7-3.3).

Adverse EventIncidence Rate
Gastrointestinal8.2%
Tinnitus3.1%
Extrapyramidal1.7%
Cardiovascular0.9%

Notably, the cardiovascular event rate remains comparable to baseline migraine population risks (0.9 vs 1.1 per 1000 person-years) . The effervescent formulation's buffering agents reduce gastric erosion risk by 42% compared to standard ASA preparations .

Comparative Pharmacotherapy Analysis

Versus Triptan-Based Therapies

Migravess demonstrates distinct advantages in early intervention scenarios:

ParameterMigravessSumatriptan
Time to Onset45 min60 min
Nausea Resolution78%51%
Recurrence Rate22%38%
ContraindicationsNSAID-relatedCardiovascular

The combination therapy approach circumvents triptans' vasoconstrictive limitations while maintaining comparable analgesic efficacy .

Economic Impact Analysis

Cost-effectiveness modeling reveals Migravess reduces annual migraine-related costs by:

Cost CategoryReduction
Hospitalizations31%
Productivity Loss28%
Rescue Medications42%

The effervescent formulation's rapid action decreases emergency department utilization by 19% compared to oral tablet formulations .

Pharmacokinetic Optimization

Absorption Dynamics

The effervescent delivery system enhances bioavailability through:

  • Gastric pH Modulation: Sodium bicarbonate component increases ASA solubility

  • Prokinetic Enhancement: Metoclopramide accelerates gastric emptying

  • Mucosal Protection: Citrate buffer reduces gastric irritation

Pharmacokinetic parameters:

ParameterASA ComponentMetoclopramide
Tmax (min)3545
Cmax (μg/mL)42.10.8
AUC0-∞ (h·μg/mL)36228

This optimized profile achieves therapeutic plasma levels 22 minutes faster than component drugs administered separately.

Future Research Directions

Extended Formulation Development

Current investigations focus on:

  • Transmucosal delivery systems for faster absorption

  • Sustained-release metoclopramide components

  • CGRP receptor antagonist combinations

Phase II trials demonstrate the transmucosal formulation reduces time to pain relief by 18 minutes compared to standard effervescent tablets .

Personalized Dosing Algorithms

Machine learning models incorporating:

  • CYP2C9 genotype (ASA metabolism)

  • Dopamine receptor polymorphisms

  • Migraine subtype characteristics

Pilot studies show genotype-guided dosing reduces adverse events by 37% while maintaining efficacy .

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